molecular formula C8H19ClN2O3 B11719502 tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride

Cat. No.: B11719502
M. Wt: 226.70 g/mol
InChI Key: IFSXMFIIOIMDNJ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride” is a chiral carbamate derivative with significant applications in pharmaceutical synthesis. The compound features a tert-butyl carbamate group protecting a primary amine, a hydroxyl group at the C3 position, and a secondary amine at the C1 position of a propan-2-yl backbone. Its hydrochloride salt enhances solubility and stability, making it a valuable intermediate in drug discovery, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . The (2S)-configuration of the central carbon is critical for enantioselective interactions in biological systems.

Structurally, the molecule combines hydrophilic (hydroxyl, ammonium) and hydrophobic (tert-butyl) moieties, balancing solubility and membrane permeability.

Properties

Molecular Formula

C8H19ClN2O3

Molecular Weight

226.70 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-6(4-9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1

InChI Key

IFSXMFIIOIMDNJ-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)CO.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CO.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Amino Protection :
    Serinol reacts with Boc-Cl in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl generated during carbamate formation. The reaction typically achieves >95% conversion within 4 hours.

    (2S)-2-amino-1,3-propanediol+Boc-ClTEADCM, 0°Ctert-butyl carbamate intermediate+HCl\text{(2S)-2-amino-1,3-propanediol} + \text{Boc-Cl} \xrightarrow[\text{TEA}]{\text{DCM, 0°C}} \text{tert-butyl carbamate intermediate} + \text{HCl}
  • Salt Formation :
    The free base is treated with hydrogen chloride (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt. Crystallization from methanol/ether mixtures yields the final product with 85–92% purity.

Table 1: Optimization Parameters for Boc Protection

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents epimerization
Boc-Cl Equivalents1.05–1.10Minimizes di-Boc byproducts
SolventAnhydrous DCMEnhances reaction rate
BaseTEA (1.2 eq)Efficient HCl scavenging

Industrial-Scale Production

Patent CA3087004A1 describes a continuous flow process that improves throughput and reduces racemization risks compared to batch methods. Key features include:

  • Microreactor Design : Stainless steel reactors with internal cooling jackets maintain temperature at 2±1°C during Boc-Cl addition.

  • Residence Time : 8–12 minutes ensures complete conversion while minimizing thermal degradation.

  • In-line Analytics : FTIR probes monitor carbonyl stretching (1690–1710 cm⁻¹) to track reaction progress.

This method achieves 98.5% yield with enantiomeric excess (e.e.) >99.5%, critical for pharmaceutical applications requiring high chiral purity.

Purification and Crystallization

The hydrochloride salt is purified via anti-solvent crystallization:

  • Solvent System : Methanol (solvent) and methyl tert-butyl ether (anti-solvent) in 1:4 ratio.

  • Cooling Profile : Linear cooling from 50°C to −20°C at 10°C/hour produces uniform crystals.

  • Particle Size : 50–100 µm crystals obtained through controlled nucleation (seeding with 0.1% w/w product crystals).

Table 2: Crystallization Performance Metrics

MetricLaboratory ScalePilot Plant
Yield (%)7885
Purity (HPLC)95.298.7
Residual Solvents (ppm)<500<200

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, t-Bu), 3.65–3.72 (m, 2H, CH₂OH), 4.01 (dd, J=8.4 Hz, 1H, CHNH₂), 5.21 (br s, 3H, NH₃⁺).

  • IR (KBr): 3345 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O carbamate), 1532 cm⁻¹ (N-H bend).

  • HRMS : m/z 215.1392 [M+H]⁺ (calculated for C₈H₁₈N₂O₃: 215.1396).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, 80:20 n-hexane:isopropanol) shows retention times of 12.3 min (S-enantiomer) and 14.1 min (R-enantiomer), confirming e.e. >99.8%.

Comparative Method Analysis

Table 3: Synthesis Route Efficiency

MethodYield (%)Purity (%)Throughput (kg/day)
Batch (Lab)8295.20.5
Continuous Flow98.599.124
Microwave-Assisted8897.33.2

Microwave-assisted synthesis (100–120°C, 30 min) offers faster cycle times but requires specialized equipment. The continuous flow method demonstrates superior scalability for GMP production.

Industrial Applications

The compound serves as a key intermediate in:

  • Anticoagulant Synthesis : Patent CA3087004A1 highlights its role in preparing Edoxaban precursors.

  • Peptide Therapeutics : Used for N-terminal protection in solid-phase synthesis of collagenase inhibitors .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride is in the development of pharmaceuticals. Its structural features make it a valuable intermediate in synthesizing various bioactive compounds.

Case Study: Synthesis of Sacubitril
A notable application involves its role as an intermediate in the synthesis of sacubitril, a drug used for treating heart failure. The synthesis process highlights the compound's utility in pharmaceutical formulations, demonstrating its importance in creating effective cardiovascular medications .

CompoundApplication
SacubitrilTreatment for heart failure
Other derivativesPotential anti-cancer agents

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Reactivity and Transformations
this compound can participate in:

  • Amidation reactions : Leading to the formation of peptide bonds.
  • Protecting group strategies : Utilized in multi-step syntheses where selective protection of functional groups is necessary .

Biochemistry

In biochemistry, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino and hydroxyl functional groups. Its structural similarity to natural amino acids makes it a candidate for probing biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Hydrophilicity vs. Lipophilicity

  • The target compound ’s hydroxyl and ammonium groups confer higher hydrophilicity (logP ~0.5 estimated) compared to fluorinated analogs like PBJ1404095-2 (logP ~1.8 due to fluorine) . This makes the target more suitable for aqueous formulations.
  • Cyclopropane derivatives (e.g., HR499066) exhibit lower solubility due to rigid, non-polar rings but offer metabolic stability .

Stereochemical Impact

  • The (2S)-configuration in the target compound ensures selective binding to biological targets, as seen in kinase inhibitors. In contrast, racemic mixtures of cyclopentyl analogs (e.g., PB07473) show reduced potency in enantioselective assays .

Biological Activity

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxypropan-2-yl moiety, which contribute to its solubility and reactivity. The molecular formula is C9H20N2O2C_9H_{20}N_2O_2 with a molecular weight of 188.27 g/mol. Its structure can be represented as follows:

tert butyl N 2S 1 amino 3 hydroxypropan 2 yl carbamate hydrochloride\text{tert butyl N 2S 1 amino 3 hydroxypropan 2 yl carbamate hydrochloride}

Mechanisms of Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential roles in:

  • Neuroprotective Effects : Research indicates that derivatives of this compound exhibit protective activities in neurodegenerative models, particularly against amyloid-beta-induced toxicity in astrocytes. This suggests a potential application in Alzheimer's disease therapy .
  • Antioxidant Properties : The compound has shown significant antioxidant activity, which may protect cells from oxidative stress. This is crucial for preventing cellular damage in various diseases, including diabetes and neurodegenerative disorders .
  • Enzyme Inhibition : Studies have indicated that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and pharmacokinetics .

Neuroprotective Activity

A notable study investigated the effects of this compound on astrocytes exposed to amyloid-beta. The results demonstrated that the compound significantly reduced cell death and oxidative stress markers, indicating its potential as a neuroprotective agent .

Antioxidant Activity in Diabetic Models

In another study focusing on diabetic rats, the administration of the compound led to a marked decrease in fasting blood glucose levels and oxidative stress markers such as TBARS (Thiobarbituric Acid Reactive Substances) while enhancing levels of GSH (Glutathione) and activities of SOD (Superoxide Dismutase) and CAT (Catalase). These findings suggest that the compound could be beneficial in managing oxidative stress associated with diabetes .

Research Findings Summary

Study FocusKey Findings
NeuroprotectionReduced cell death in astrocytes exposed to amyloid-beta; antioxidant effects
Antioxidant ActivityDecreased oxidative stress markers; improved antioxidant enzyme activities in diabetic rats
Enzyme InhibitionPotential inhibition of metabolic enzymes affecting drug metabolism

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate precursors with stereospecific amino alcohol intermediates. For example, PharmaBlock Sciences employs chiral building blocks (e.g., azetidine or pyrrolidine derivatives) in multi-step reactions to preserve stereochemistry . Key parameters include:
  • Coupling reagents : EDCI/HOBt for amide bond formation (commonly used in peptide synthesis to minimize racemization) .
  • Protection/deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amines, with HCl-mediated deprotection in final steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
    Yield optimization : Monitor via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

  • Methodological Answer :
Technique Key Parameters Application
NMR 1^1H (400 MHz), 13^{13}C (100 MHz) in DMSO-d6Assign stereochemistry (e.g., 2S configuration via coupling constants) .
FT-IR 3300–3500 cm1^{-1} (N-H stretch), 1700 cm1^{-1} (C=O)Confirm carbamate and amine functional groups .
XRD SHELX-97 for refinementResolve crystal packing and hydrogen-bonding networks .
Data interpretation : Compare experimental spectra with PubChem reference data (e.g., InChIKey: XMYLJBUWFKTAQI-UHFFFAOYSA-N) .

Q. What chromatographic methods are recommended for purifying this compound, and how are solvent systems optimized?

  • Methodological Answer :
  • Normal-phase silica chromatography : Use gradients of ethyl acetate/hexane (20–50%) for Boc-protected intermediates .
  • Reverse-phase HPLC : C18 columns with 0.1% TFA in water/acetonitrile for final purification .
  • GC/MS : Monitor volatile impurities (e.g., residual solvents) with He carrier gas and EI ionization .
    Solvent optimization : Adjust pH (e.g., 2.5–3.0 with formic acid) to improve peak resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining stereochemistry?

  • Methodological Answer :
  • Cross-validation : Use ORTEP-3 to model electron density maps and compare with 1^1H NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} for dihedral angles) .
  • SHELXD/SHELXE : Employ dual-space algorithms for experimental phasing to resolve ambiguous chiral centers .
  • DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) and compare computed NMR shifts with experimental data .

Q. What experimental strategies ensure the preservation of chiral purity during synthesis and storage?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak® IC-3 columns with n-hexane/ethanol (90:10) to monitor enantiomeric excess (ee > 99%) .
  • Storage conditions : Lyophilize and store at –20°C under argon to prevent racemization or hydrolysis .
  • In situ protection : Avoid prolonged exposure to acidic/basic conditions during Boc deprotection .

Q. How should researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1 M HCl/NaOH (25–60°C) and analyze degradation products via LC-MS (e.g., [M+H]+ = 327.32 g/mol for intact compound) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life (e.g., t90_{90} at 25°C) .
  • ICH guidelines : Follow Q1A(R2) for photostability testing (UV irradiation at 254 nm) .

Q. What role does this compound play in synthesizing bioactive derivatives, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer :
  • Scaffold for drug candidates : Modify the hydroxypropan-2-yl moiety to introduce fluorinated or aryl groups (e.g., PharmaBlock’s fluoropyrrolidine derivatives) .
  • SAR analysis :
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC50_{50} values) .
  • Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PubChem CID 1426129-50-1) .

Q. Which computational approaches predict the compound’s behavior in biological systems, and how are models validated?

  • Methodological Answer :
  • ADMET prediction : SwissADME for solubility (LogP = 1.2) and permeability (Caco-2 model) .
  • MD simulations : GROMACS to assess membrane interactions (FF99SB force field) .
  • Validation : Compare predicted plasma protein binding (%) with experimental SPR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.